molecular formula C16H14N2O3 B5724905 Benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone

Benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone

Cat. No.: B5724905
M. Wt: 282.29 g/mol
InChI Key: SYXCFOMLCAQSAN-UHFFFAOYSA-N
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Description

Benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with 2,6-dimethoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer activity . Additionally, it can bind to microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone is unique due to the presence of the 2,6-dimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other benzimidazole derivatives .

Properties

IUPAC Name

benzimidazol-1-yl-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-8-5-9-14(21-2)15(13)16(19)18-10-17-11-6-3-4-7-12(11)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXCFOMLCAQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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